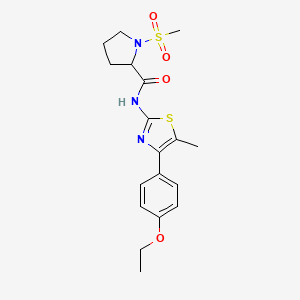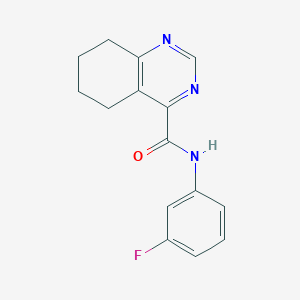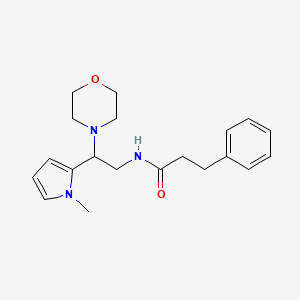![molecular formula C20H16N4O2S3 B2512161 N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-59-7](/img/no-structure.png)
N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O2S3 and its molecular weight is 440.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacodynamic and Pharmacokinetic Properties
Research on compounds with structural similarities or functional groups related to the query compound suggests a range of pharmacodynamic and pharmacokinetic properties. These compounds often exhibit significant interactions within biological systems, influencing their potential therapeutic applications. For example, studies on arylpiperazine derivatives highlight extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which can significantly affect their pharmacological profile (Caccia, 2007)[https://consensus.app/papers/ndealkylation-arylpiperazine-derivatives-disposition-caccia/670e6b27cd205d28ac74a28b711bdaf9/?utm_source=chatgpt].
Therapeutic Efficacy and Applications
Compounds like inosine pranobex, which is formed from the p-acetamido benzoate salt of N-N dimethylamino-2-propanol and inosine, demonstrate the potential for therapeutic efficacy across a range of conditions, including viral infections and immune system modulation (Campoli-Richards, Sorkin, & Heel, 1986)[https://consensus.app/papers/inosine-pranobex-review-properties-efficacy-campolirichards/e26dbdb628ae5166a778693791311a55/?utm_source=chatgpt]. This highlights the broad potential applications of complex synthetic compounds in treating diseases.
Chemical Synthesis and Drug Design
The synthesis and design of novel compounds with specific functional chemical groups indicate the continuous search for new central nervous system (CNS) acting drugs. Compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as seen in the query compound, form a significant class of organic compounds with diverse biological activities (Saganuwan, 2017)[https://consensus.app/papers/chemical-groups-likely-become-source-synthesis-novel-saganuwan/2b9dd18b445f51678fd40bd3f3bdf53f/?utm_source=chatgpt]. This underscores the importance of synthetic chemistry in developing new therapeutic agents.
Environmental Impact and Degradation
Studies on common pharmaceuticals, such as acetaminophen, offer insights into the environmental impact and degradation pathways of synthetic compounds. Understanding the environmental fate of these compounds is crucial for developing sustainable pharmaceutical practices and mitigating ecological risks (Vo et al., 2019)[https://consensus.app/papers/acetaminophen-historical-occurrences-toxicity-removal-vo/b902f30de2ed5c239a82cc669c33dacf/?utm_source=chatgpt].
作用機序
The exact mechanism of action would depend on the specific targets of the compound in the body, which could be various enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to changes in biochemical pathways and cellular functions .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical properties, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s stability, solubility, and interactions with its targets .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-aminothiazole with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with phenyl isothiocyanate. The resulting product is then reacted with benzylamine to form the final compound.", "Starting Materials": [ "2-aminothiazole", "ethyl 2-chloroacetate", "phenyl isothiocyanate", "benzylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with ethyl 2-chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-aminothiazol-4-yl)acetate.", "Step 2: Reaction of ethyl 2-(2-aminothiazol-4-yl)acetate with phenyl isothiocyanate in the presence of a base such as triethylamine to form ethyl 2-(2-aminothiazol-4-yl)thiocarbamoyl)phenyl isothiocyanate.", "Step 3: Reaction of ethyl 2-(2-aminothiazol-4-yl)thiocarbamoyl)phenyl isothiocyanate with benzylamine in the presence of a base such as sodium hydroxide to form N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS番号 |
1021215-59-7 |
分子式 |
C20H16N4O2S3 |
分子量 |
440.55 |
IUPAC名 |
N-benzyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H16N4O2S3/c25-15(21-11-13-7-3-1-4-8-13)12-28-19-22-17-16(18(26)23-19)29-20(27)24(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,25)(H,22,23,26) |
InChIキー |
HMEMOLTYVQJTAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2512079.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)
![4-(BENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2512084.png)



![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)
![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)
![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2512095.png)
![N-[[1-(2-Chloro-5-cyclopropylpyridine-3-carbonyl)pyrrolidin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2512096.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2512101.png)
